3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE
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Overview
Description
3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydrazinylidene group and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzoyl hydrazine with an aldehyde derivative, followed by esterification with 4-methylbenzoic acid. The reaction is usually carried out under reflux conditions with appropriate solvents such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, hydrazine derivatives from reduction, and substituted aromatic compounds from electrophilic substitution .
Scientific Research Applications
3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit the estrogen receptor alpha (ERα), leading to the suppression of cancer cell growth. The hydrazinylidene group plays a crucial role in binding to the active site of the target protein, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Chalcone Derivatives: These compounds share a similar structural framework and have been studied for their anticancer properties.
Salicylic Acid Derivatives: These compounds also exhibit biological activity and are used in various medicinal applications.
Uniqueness
What sets 3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE apart is its unique combination of functional groups, which confer a distinct reactivity profile and potential for diverse applications. Its ability to inhibit specific molecular targets, such as ERα, highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C23H20N2O4 |
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Molecular Weight |
388.4g/mol |
IUPAC Name |
[3-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C23H20N2O4/c1-16-6-8-19(9-7-16)23(27)29-21-5-3-4-17(14-21)15-24-25-22(26)18-10-12-20(28-2)13-11-18/h3-15H,1-2H3,(H,25,26)/b24-15+ |
InChI Key |
YXFZDYSTYWBTLC-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)OC |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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